molecular formula C20H32FNOSi B037724 pFHHSiD CAS No. 116679-83-5

pFHHSiD

Cat. No.: B037724
CAS No.: 116679-83-5
M. Wt: 349.6 g/mol
InChI Key: ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound para-fluorohexahydrosiladifenidol, commonly referred to as p-F-HHSiD, is a synthetic chemical compound with the molecular formula C20H32FNOSi. It is known for its selective antagonistic properties on muscarinic receptors, particularly the M3 subtype .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-fluorohexahydrosiladifenidol involves the reaction of cyclohexyl (4-fluorophenyl) [3-(1-piperidinyl)propyl]silanol with appropriate reagents under controlled conditions. The preparation typically requires the use of solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of para-fluorohexahydrosiladifenidol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Para-fluorohexahydrosiladifenidol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Para-fluorohexahydrosiladifenidol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Para-fluorohexahydrosiladifenidol is unique due to its high selectivity for M3 muscarinic receptors, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in research focused on M3 receptor functions and related therapeutic applications .

Biological Activity

p-Fluorohexahydrosila-difenidol (pFHHSiD) is a synthetic compound recognized for its selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

This compound features a unique structure characterized by a p-fluorophenyl group and a hexahydrosilane moiety. As a competitive antagonist, it binds to mAChRs, preventing acetylcholine from activating these receptors. This action inhibits downstream signaling pathways associated with various physiological responses mediated by mAChRs, particularly in the context of cholinergic signaling.

Binding Affinity and Selectivity

The binding affinity of this compound for the M3 receptor subtype has been quantitatively assessed. The reported pKipK_i values range from 7.8 to 7.9, indicating a strong affinity for this receptor compared to others in the muscarinic family. This selectivity is significant for therapeutic applications where modulation of M3 receptor activity is desired without affecting other muscarinic subtypes.

1. Inhibition of Olfactory Responses

A pivotal study by Li et al. (2006) demonstrated that this compound effectively attenuates odor-mediated responses in olfactory sensory neurons (OSNs) by blocking M3 muscarinic receptors. This suggests that this compound may play a role in modulating sensory signaling pathways.

2. Effects on Colon Cancer Cells

Research has shown that this compound can inhibit the proliferation of human colon cancer cells (H508) that express high levels of M3 receptors. Both this compound and atropine, a non-selective antagonist, were found to significantly reduce cell proliferation induced by acetylcholine . This highlights its potential as a therapeutic agent in cancer treatment where M3 receptor signaling is implicated.

3. Pulmonary Function Studies

In studies involving human pulmonary arteries, this compound was shown to affect acetylcholine-induced contractions and relaxations. It demonstrated significant antagonistic effects when evaluated alongside other antagonists like pirenzepine . The ability to modulate these responses suggests potential applications in respiratory therapies.

Comparative Analysis with Other Compounds

Compound NameStructure CharacteristicsUnique Features
Darifenacin Selective M3 antagonistHigher selectivity for M3 compared to other subtypes
Hexahydro-sila-difenidol Analogous structure without fluorineBroader receptor activity
Atropine Non-selective muscarinic antagonistHistorical use in various clinical settings

This compound stands out due to its high selectivity for the M3 receptor subtype, allowing for targeted therapeutic applications that minimize side effects associated with broader-acting compounds.

Conclusion and Future Directions

The biological activity of this compound as a selective M3 muscarinic antagonist presents promising avenues for research and clinical application. Its ability to modulate cholinergic signaling pathways may have implications in treating conditions such as cancer and respiratory disorders. Further studies are warranted to explore its efficacy and safety profiles in various therapeutic contexts.

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922113
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116679-83-5
Record name 4-Fluorohexahydrosiladifenidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROHEXAHYDROSILADIFENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of p-F-HHSiD?

A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.

Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?

A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]

Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?

A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:

  • Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]
  • Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []
  • Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]

Q4: What is the molecular formula and weight of p-F-HHSiD?

A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.

Q5: Is there any spectroscopic data available for p-F-HHSiD?

A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.

Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?

A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []

Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?

A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []

Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?

A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.